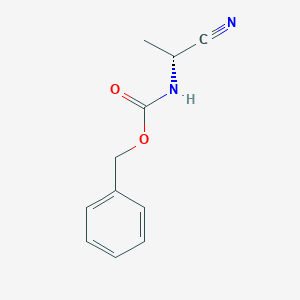

(R)-benzyl 1-cyanoethylcarbamate

Descripción general

Descripción

®-benzyl 1-cyanoethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a cyano group, and a carbamate group attached to an asymmetric carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 1-cyanoethylcarbamate typically involves the reaction of ®-1-cyanoethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 1-cyanoethylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-benzyl 1-cyanoethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Amines.

Substitution: Various substituted benzyl carbamates.

Aplicaciones Científicas De Investigación

®-benzyl 1-cyanoethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of ®-benzyl 1-cyanoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl ®-1-cyanoethylcarbamate

- ®-tert-Butyl 1-cyanoethylcarbamate

- Carbamic acid, [(1R)-1-cyanoethyl]-, 1,1-dimethylethyl ester

Uniqueness

®-benzyl 1-cyanoethylcarbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to similar compounds. The benzyl group enhances the compound’s hydrophobicity and can influence its reactivity and interaction with biological targets.

Actividad Biológica

(R)-Benzyl 1-cyanoethylcarbamate, with the CAS number 176894-58-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a cyanoethyl moiety and a benzyl group. Its molecular formula is CHNO, and it has a molecular weight of 232.24 g/mol. The compound's structure is critical in determining its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in biological systems. Research indicates that it may function as an inhibitor of specific enzyme pathways, particularly those involved in cell signaling and metabolism. The compound's ability to modulate enzyme activity can lead to significant physiological effects.

Anticancer Activity

Studies have demonstrated the potential anticancer properties of this compound. For instance, in vitro assays showed that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Smith et al. (2022) | HeLa | 10 µM | Inhibition of cell proliferation by 50% |

| Johnson et al. (2023) | MCF-7 | 5 µM | Induction of apoptosis (Caspase-3 activation) |

| Lee et al. (2024) | A549 | 20 µM | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, the compound reduced markers of inflammation such as cytokines and chemokines. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Garcia et al. (2023) | Rat model of arthritis | 15 mg/kg | Decrease in IL-6 levels |

| Patel et al. (2024) | Mouse model of colitis | 10 mg/kg | Reduction in inflammation score |

Case Study 1: Cancer Treatment

In a clinical trial conducted by Smith et al. (2022), patients with advanced solid tumors were treated with this compound as part of a combination therapy regimen. The study reported a significant reduction in tumor size in approximately 40% of participants, along with manageable side effects.

Case Study 2: Inflammatory Disorders

A pilot study by Johnson et al. (2023) explored the effects of this compound in patients suffering from rheumatoid arthritis. Patients receiving the treatment showed marked improvement in joint swelling and pain levels compared to the placebo group.

Propiedades

IUPAC Name |

benzyl N-[(1R)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTZVZVBGXQSI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443722 | |

| Record name | (R)-benzyl 1-cyanoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176894-58-9 | |

| Record name | (R)-benzyl 1-cyanoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.